1-(oxan-4-yl)-1H-pyrazole-5-carbaldehyde
Description
1-(Oxan-4-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a tetrahydropyran (oxan-4-yl) group and a formyl (-CHO) group at the 5-position. Pyrazole-carbaldehydes are pivotal intermediates in medicinal and agrochemical synthesis, serving as precursors for Schiff bases, hydrazones, and heterocyclic extensions .
Properties
IUPAC Name |
2-(oxan-4-yl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-7-9-1-4-10-11(9)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSYTSCDKVCKGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(=CC=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxan-4-yl)-1H-pyrazole-5-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Oxan-4-yl Group: The oxan-4-yl group can be introduced via a nucleophilic substitution reaction, where a suitable oxan-4-yl halide reacts with the pyrazole derivative.
Formylation: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where the pyrazole derivative is treated with a formylating agent like DMF and POCl₃.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.
| Reagent/Conditions | Product | Yield | References |
|---|---|---|---|
| KMnO₄ (acidic/basic medium) | 1-(Oxan-4-yl)-1H-pyrazole-5-carboxylic acid | 85–92% | |
| CrO₃ (Jones reagent) | Same as above | 78–85% |
Mechanistic Insight :
Oxidation proceeds via cleavage of the aldehyde C–H bond, forming a carboxylic acid. Potassium permanganate in acidic or basic media is highly effective, as demonstrated in analogous pyrazole-4-carbaldehyde systems .
Reduction Reactions
The aldehyde group is reduced to a primary alcohol using hydride-based reagents.
| Reagent/Conditions | Product | Yield | References |
|---|---|---|---|
| NaBH₄ (methanol/ethanol, 0–5°C) | 1-(Oxan-4-yl)-1H-pyrazole-5-methanol | 90–95% | |
| LiAlH₄ (dry THF, reflux) | Same as above | 88–93% |
Key Notes :
Sodium borohydride is preferred for milder conditions, while lithium aluminum hydride offers higher reactivity for sterically hindered substrates.
Electrophilic Substitution on the Pyrazole Ring
The pyrazole ring undergoes halogenation at specific positions dictated by electronic effects.
| Reagent/Conditions | Product | Position | References |
|---|---|---|---|
| N-Bromosuccinimide (NBS, CCl₄, AIBN) | 3-Bromo-1-(oxan-4-yl)-1H-pyrazole-5-carbaldehyde | C3 | |
| Cl₂ (FeCl₃ catalyst) | 3-Chloro derivative | C3 |
Regioselectivity :
The oxan-4-yl group at N1 exerts an electron-donating effect, directing electrophiles to the C3 position of the pyrazole ring.
Nucleophilic Additions to the Aldehyde Group
The aldehyde participates in condensation reactions with nucleophiles.
| Reagent/Conditions | Product | Key Feature | References |
|---|---|---|---|
| Primary amine (EtOH, reflux) | Schiff base (imine derivative) | pH-dependent | |
| Hydroxylamine (H₂O, RT) | Oxime | Crystalline solid |
Reactivity Profile :
The electrophilic aldehyde carbon readily undergoes nucleophilic attack, forming stable adducts with amines and hydroxylamines.
Scientific Research Applications
Applications in Organic Synthesis
1-(oxan-4-yl)-1H-pyrazole-5-carbaldehyde serves as a valuable building block in organic synthesis, particularly in creating more complex pyrazole derivatives. Its unique structural features enable it to participate in various chemical reactions, including:
- Formation of Pyrazolo[1,5-a]pyrimidines : These derivatives have been identified as promising pharmacophores for drug development targeting cancer and inflammatory diseases .
- Synthesis of Bioactive Molecules : The compound can be modified to yield derivatives with enhanced biological activity, such as inhibitors of specific enzymes involved in disease processes.
Medicinal Chemistry Applications
The compound's potential extends into medicinal chemistry, where it has been investigated for various biological activities:
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit selective inhibition against cancer cell lines, making them candidates for further drug development .
- Anti-inflammatory Properties : The structural diversity of pyrazole derivatives allows for the exploration of anti-inflammatory effects, with some studies highlighting their efficacy against specific inflammatory pathways .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
- Antimicrobial Efficacy : A study evaluated the compound against various microbial strains, demonstrating significant antimicrobial activity, which suggests its potential use in developing new antibiotics .
- Inhibition of PI3Kδ : Certain derivatives have shown promising results as selective inhibitors of PI3Kδ, an important target in cancer therapy. The structure–activity relationship (SAR) studies indicated that modifications at specific positions significantly enhance biological activity .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-(oxan-4-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole-Carbaldehyde Derivatives
The following table summarizes key structural, synthetic, and functional differences between 1-(oxan-4-yl)-1H-pyrazole-5-carbaldehyde and analogous compounds:
Structural and Electronic Effects
- Oxan-4-yl vs. Aryl Groups : The oxan-4-yl group enhances solubility in polar solvents compared to hydrophobic aryl substituents (e.g., phenyl or bromophenyl) due to its oxygen atom . However, aryl groups confer greater thermal stability and crystallinity, as seen in 1-phenyl derivatives .
- Electron-Withdrawing vs. Donating Substituents : Chloro and formyl groups (e.g., in 4-chloro-1,3-dimethyl derivatives) increase electrophilicity, favoring nucleophilic attacks, while alkyl/ether groups (e.g., oxan-4-yl) are electron-donating, stabilizing the pyrazole core .
Biological Activity
1-(oxan-4-yl)-1H-pyrazole-5-carbaldehyde is a compound belonging to the pyrazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms and an aldehyde functional group. Its unique structure, which includes an oxan-4-yl substituent, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C9H12N2O2, with a molecular weight of approximately 180.20 g/mol. The presence of the oxan-4-yl group enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
1. Antimicrobial Activity
Studies have shown that this compound has significant antimicrobial properties against various bacterial and fungal strains. It demonstrates effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus .
2. Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. It has been observed to interact with specific enzymes and receptors involved in cancer progression, potentially modulating their activity through covalent bonding with nucleophilic sites on proteins .
3. Anti-inflammatory Effects
The compound's pyrazole framework is associated with anti-inflammatory activity. Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins, altering their function. This mechanism may lead to changes in enzyme activity or receptor function, contributing to its therapeutic potential.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Functional Group | Unique Features |
|---|---|---|
| 1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid | Carboxylic acid | Contains a carboxylic acid instead of an aldehyde |
| 1-(oxan-4-yl)-1H-pyrazol-3-amine | Amine | Features an amine group, altering reactivity |
| 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde | Aldehyde | Different cyclic structure affecting properties |
Case Studies
Recent studies have highlighted the compound's potential applications:
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of pyrazoles demonstrated that modifications in the functional groups significantly enhance antimicrobial efficacy. The presence of an oxane substituent was found to improve the interaction with bacterial cell membranes .
Case Study 2: Anticancer Research
In vitro studies revealed that this compound inhibits specific cancer cell lines by inducing apoptosis through modulation of signaling pathways associated with cell survival .
Q & A
Basic: What are the primary synthetic routes for 1-(oxan-4-yl)-1H-pyrazole-5-carbaldehyde, and how do reaction conditions influence yield?
The Vilsmeier-Haack reaction is a cornerstone for synthesizing pyrazole carbaldehydes. For example, 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehydes are synthesized via this method by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under reflux . Key variables affecting yield include:
- Temperature : Prolonged reflux (6–8 hours) ensures complete formylation.
- Substituent effects : Electron-donating groups on the aryl ring improve electrophilic substitution efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the aldehyde, with yields typically 60–75% .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should be prioritized?
- ¹H NMR : Look for the aldehyde proton as a singlet near δ 9.8–10.2 ppm. Pyrazole ring protons appear as multiplets between δ 6.5–8.5 ppm, with oxan-4-yl protons as a multiplet at δ 3.5–4.5 ppm .
- FTIR : A strong C=O stretch at ~1680–1720 cm⁻¹ confirms the aldehyde group. Pyrazole ring vibrations appear at 1500–1600 cm⁻¹ .
- Mass Spectrometry (EI-MS) : The molecular ion peak [M⁺] should match the molecular weight (e.g., C₁₀H₁₁N₂O₂: 191.21 g/mol) .
Advanced: How can crystallographic data resolve contradictions in structural assignments of pyrazole carbaldehydes?
X-ray crystallography is definitive for resolving ambiguities in regiochemistry or stereochemistry. For instance, in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, crystallography confirmed the aldehyde’s position at C4 and the Cl substituent at C5, disproposing alternative tautomeric forms . Key metrics include:
- Bond angles : Pyrazole ring angles (~120°) vs. tetrahedral oxan-4-yl geometry.
- Packing interactions : Hydrogen bonds between the aldehyde oxygen and adjacent molecules stabilize the crystal lattice .
Advanced: What strategies optimize the synthesis of pyrazole carbaldehyde derivatives for heterocyclic fusion reactions?
Pyrazole carbaldehydes serve as precursors for fused heterocycles (e.g., pyrazolo[3,4-c]pyrazoles). Methodological considerations:
- Azide-alkyne cycloaddition : 5-Azido-pyrazole carbaldehydes react with terminal alkynes under Cu(I) catalysis to form triazole-fused systems .
- Oxime formation : Condensation with hydroxylamine yields oximes, which can undergo cyclization with thiazole or thiophene derivatives (e.g., forming O-[(2-chlorothiazol-5-yl)methyl]oximes) .
- Solvent effects : Ethanol or DMF at reflux (80–100°C) enhances reaction rates, while iodine catalysis improves regioselectivity .
Advanced: How do electronic and steric effects of the oxan-4-yl group influence reactivity in cross-coupling reactions?
The oxan-4-yl (tetrahydropyranyl) group acts as a steric shield and electron donor:
- Steric hindrance : The chair conformation of the oxane ring blocks nucleophilic attack at C5 of the pyrazole, directing reactivity to C3 or C4 positions .
- Electronic effects : The oxygen atom stabilizes adjacent carbocations, facilitating Friedel-Crafts alkylation or Suzuki-Miyaura coupling with aryl boronic acids .
Advanced: What are the key safety considerations when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of vapors (especially during reactions with POCl₃ or DMF) .
- Protective gear : Nitrile gloves and safety goggles prevent skin/eye contact.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) .
Advanced: How can computational methods (e.g., DFT) predict the regioselectivity of pyrazole carbaldehyde reactions?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model reaction pathways:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., aldehyde carbon as electrophilic center).
- Transition-state analysis : Predict activation barriers for competing pathways (e.g., C4 vs. C5 substitution) .
Advanced: What mechanistic insights explain contradictory yields in Vilsmeier-Haack reactions for pyrazole carbaldehydes?
Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
